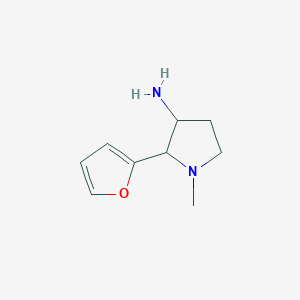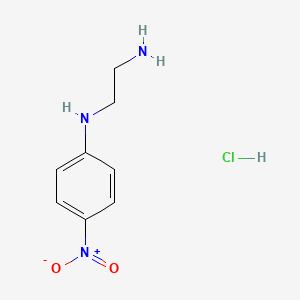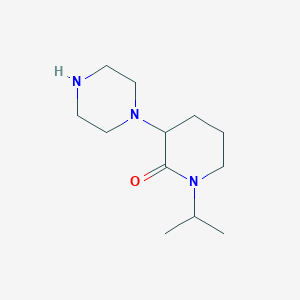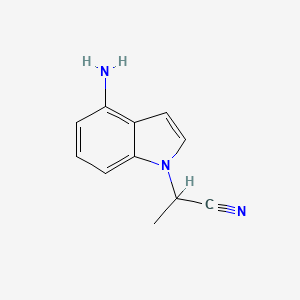![molecular formula C8H11N5 B13316333 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both pyrazole and imidazole rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities .
Preparation Methods
The synthesis of 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound.
Formation of the imidazole ring: This involves the cyclization of a precursor containing the necessary nitrogen and carbon atoms.
Coupling of the pyrazole and imidazole rings: This step involves the reaction of the pyrazole derivative with an imidazole derivative under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or platinum . Major products formed from these reactions include various substituted pyrazole and imidazole derivatives .
Scientific Research Applications
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine can be compared with other similar compounds, such as:
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound also features a pyrazole ring and is used as an intermediate in the synthesis of antidiabetic agents.
3-Amino-1-methyl-1H-pyrazole: This compound is used in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its combined pyrazole and imidazole structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11N5 |
|---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H11N5/c1-12-4-2-7(11-12)6-13-5-3-10-8(13)9/h2-5H,6H2,1H3,(H2,9,10) |
InChI Key |
RLXGNJSGBDNVBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN2C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-2-[1-(cyclopropylamino)propyl]phenol](/img/structure/B13316265.png)






![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13316296.png)



![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline](/img/structure/B13316331.png)
